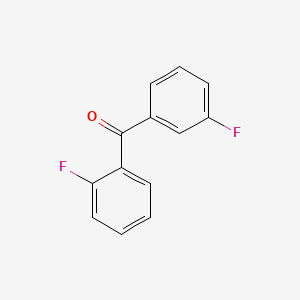

2,3'-Difluorobenzophenone

Description

Overview of Fluorinated Benzophenones in Advanced Chemical Sciences

Fluorinated benzophenones are a class of organic compounds that have garnered significant attention in various fields of advanced chemical sciences, including medicinal chemistry, materials science, and photochemistry. The introduction of fluorine atoms into the benzophenone (B1666685) scaffold can dramatically alter the molecule's physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond.

In medicinal chemistry, the benzophenone moiety itself is found in numerous natural products with a wide range of biological activities, such as anticancer, anti-inflammatory, and antiviral properties. nih.gov The addition of fluorine can enhance these properties, for example, by improving metabolic stability and membrane permeability. For instance, certain fluorinated benzophenone derivatives have shown promising inhibitory effects against enzymes like IL-6. nih.gov

In materials science, fluorinated benzophenones, particularly difluorobenzophenones, are crucial monomers for the synthesis of high-performance polymers like polyetheretherketone (PEEK). wikipedia.orgsysrevpharm.org These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in demanding environments such as aerospace and electronics. sysrevpharm.org The fluorine atoms enhance the reactivity of the benzophenone core towards nucleophilic aromatic substitution, which is a key step in the polymerization process. core.ac.ukwright.edu Furthermore, fluorinated benzophenones are explored for applications in organic light-emitting diodes (OLEDs) as host materials or emitters, owing to their ability to facilitate efficient intersystem crossing. mdpi.com

Significance of Positional Isomers in Difluorobenzophenone Research

The specific placement of the two fluorine atoms on the benzophenone rings, known as positional isomerism, has a profound impact on the molecule's properties and reactivity. solubilityofthings.com Even a slight change in the location of a substituent can lead to significant differences in physical properties like melting point and density, as well as chemical characteristics such as reactivity and solubility. solubilityofthings.comdergipark.org.tr

In the context of difluorobenzophenones, isomers like 2,4'-difluorobenzophenone (B154369), 3,3'-difluorobenzophenone, and 4,4'-difluorobenzophenone (B49673) exhibit distinct behaviors. For example, the symmetry of 4,4'-difluorobenzophenone contributes to the high thermal stability of the PEEK polymers derived from it. In contrast, introducing asymmetry with isomers like 3,5-difluorobenzophenone (B68835) can disrupt the polymer chain's regularity, thereby affecting its crystallization kinetics. researchgate.net

The position of the fluorine atom also influences the electronic properties of the molecule. Electron spin resonance (ESR) studies on anion radicals of different fluorobenzophenones have shown that the coupling constants vary depending on whether the fluorine is in the ortho, meta, or para position. This difference in electronic distribution affects the molecule's interaction with other chemical species and its performance in applications like high-voltage insulation. The ortho-fluorine substitution, in particular, has been shown to be effective in achieving high enantioselectivities in the borohydride (B1222165) reduction of benzophenones. acs.org Therefore, the study of specific positional isomers like 2,3'-difluorobenzophenone is crucial for tailoring molecular properties for specific applications.

Academic Research Context and Scope for this compound

Academic research on this compound focuses on its synthesis, characterization, and potential applications as a specialized chemical intermediate. While less common than its 4,4'- and 2,4'- isomers, its unique substitution pattern offers opportunities for investigating structure-property relationships and developing novel molecules.

The synthesis of this compound, like other benzophenones, is typically achieved through Friedel-Crafts acylation. tandfonline.com This involves the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) in the presence of a Lewis acid catalyst.

The characterization of this compound involves various spectroscopic techniques to confirm its structure and purity. Data from mass spectrometry and infrared spectroscopy are available in public databases. nist.gov

The primary research interest in this compound lies in its use as a building block in organic synthesis. Its reactivity can be exploited to create more complex molecules with potential applications in pharmaceuticals or materials science. For instance, the fluorine atoms can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. rsc.org The specific arrangement of the fluorine atoms in the 2 and 3' positions can lead to unique steric and electronic effects, influencing the outcome of chemical reactions and the properties of the resulting products.

Below are some of the known properties of this compound:

| Property | Value | Source |

| Molecular Formula | C13H8F2O | nist.govnih.gov |

| Molecular Weight | 218.20 g/mol | nist.gov |

| CAS Registry Number | 208173-20-0 | nist.gov |

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopy Type | Key Peaks/Signals |

| Mass Spectrum (EI) | m/z values of 218 (molecular ion), 123, 95 |

| Infrared (IR) Spectrum | Data available but specific peak values not detailed in the provided search results. |

Note: The table is populated with data available from the NIST WebBook for 2,3-Difluorobenzophenone. nist.gov

Friedel-Crafts Acylation Pathways

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aromatic ketones, including difluorobenzophenone isomers. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Reaction of Fluorobenzene (B45895) with Fluorobenzoyl Chloride Catalyzed by Aluminum Trichloride (B1173362)

The synthesis of difluorobenzophenone isomers can be achieved through the Friedel-Crafts acylation of fluorobenzene with a fluorobenzoyl chloride isomer, using aluminum trichloride (AlCl₃) as the catalyst. To obtain this compound, the reaction would theoretically involve either the acylation of fluorobenzene with 2-fluorobenzoyl chloride or 3-fluorobenzoyl chloride.

In a typical procedure, fluorobenzene is treated with the chosen fluorobenzoyl chloride in the presence of anhydrous aluminum trichloride. The reaction mechanism involves the formation of an acylium ion intermediate, which then attacks the fluorobenzene ring. The choice of solvent can vary, with options including dichloromethane (B109758), dichloroethane, or even using an excess of fluorobenzene to act as the solvent. The reaction temperature is a critical parameter and is often controlled to minimize the formation of undesired byproducts. For instance, in the synthesis of the related 2,4'-difluorobenzophenone, the reaction temperature is maintained at around 10-25°C. google.com

The general reaction is as follows:

C₆H₅F + FC₆H₄COCl --(AlCl₃)--> FC₆H₄COC₆H₄F + HCl

Upon completion of the reaction, a hydrolysis step is necessary to decompose the aluminum chloride complex and liberate the ketone product. This is typically achieved by adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid. google.com Subsequent workup involves separation of the organic layer, washing with water and a basic solution (like sodium hydroxide) to remove acidic impurities, followed by removal of the solvent. google.com

Considerations for Isomer Formation and Purification in Friedel-Crafts Acylation

A significant challenge in the Friedel-Crafts acylation of substituted benzenes is the control of regioselectivity, leading to the formation of a mixture of isomers. The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the acylation of fluorobenzene is expected to yield primarily the para-isomer (4-fluorobenzoyl) and to a lesser extent, the ortho-isomer (2-fluorobenzoyl).

When fluorobenzene is acylated with 2-fluorobenzoyl chloride, the incoming acyl group can attack the ortho, meta, or para positions of the fluorobenzene ring. This can lead to a mixture of 2,2'-, 2,3'-, and 2,4'-difluorobenzophenone. Similarly, using 3-fluorobenzoyl chloride can result in a mixture including 2,3'-, 3,3'-, and 3,4'-difluorobenzophenone. The distribution of these isomers is influenced by both steric and electronic factors.

The separation of the desired this compound from the resulting isomeric mixture is a crucial step. Common purification techniques include:

Distillation: Fractional distillation under reduced pressure can be employed to separate isomers with different boiling points. google.com

Crystallization: Recrystallization from a suitable solvent or a mixture of solvents is a powerful technique for purifying solid isomers. The choice of solvent is critical for achieving good separation. Solvents such as methanol (B129727), ethanol, isopropanol, n-hexane, and mixtures with water have been used for the purification of difluorobenzophenone isomers. google.com

Chromatography: For challenging separations, column chromatography can be utilized to isolate the desired isomer with high purity.

The following table summarizes the potential major isomeric byproducts in the synthesis of this compound via Friedel-Crafts acylation:

| Acyl Chloride Reactant | Potential Isomeric Products |

| 2-Fluorobenzoyl chloride | 2,2'-Difluorobenzophenone, 2,4'-Difluorobenzophenone |

| 3-Fluorobenzoyl chloride | 3,3'-Difluorobenzophenone, 3,4'-Difluorobenzophenone |

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of a wide range of organic compounds, including diaryl ketones. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods like Friedel-Crafts acylation.

Palladium-Catalyzed Carbonylative Approaches for Benzophenone Derivatives

Palladium-catalyzed carbonylative cross-coupling reactions provide a versatile route to benzophenone derivatives. These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of carbon monoxide (CO) and a palladium catalyst.

For the synthesis of this compound, a potential carbonylative approach would involve the coupling of a 2-fluorophenyl organometallic reagent with a 3-fluoroaryl halide (or vice versa) in a CO atmosphere. The general scheme for such a reaction is:

Ar-X + Ar'-M + CO --(Pd catalyst)--> Ar-CO-Ar'

Where Ar and Ar' are the 2-fluorophenyl and 3-fluorophenyl groups, X is a halide or triflate, and M is a metal-containing group (e.g., boronic acid, organotin, organozinc).

A variety of palladium catalysts and ligands can be employed, and the reaction conditions (temperature, pressure of CO, solvent, and base) need to be optimized for specific substrates.

Palladium Diacetate and Potassium Phosphate (B84403) Catalysis in Specific Solvent Systems

Specific palladium-catalyzed systems have been developed for the synthesis of diaryl ketones. For instance, the synthesis of 2,4'-difluorobenzophenone has been achieved with high yield using palladium diacetate (Pd(OAc)₂) as the catalyst and potassium phosphate as the base in a water/methyl cyclohexane (B81311) solvent system. chemicalbook.com This reaction involves the coupling of o-fluorobenzaldehyde with 4-fluorophenylboronic acid. chemicalbook.com

A similar approach could potentially be adapted for the synthesis of this compound by using the appropriate starting materials, such as 2-fluorobenzaldehyde (B47322) and 3-fluorophenylboronic acid, or 3-fluorobenzaldehyde (B1666160) and 2-fluorophenylboronic acid. The reaction conditions for the synthesis of the 2,4'-isomer involved refluxing for 8 hours, followed by filtration, layering, and washing to isolate the product. chemicalbook.com

The following table outlines a potential palladium-catalyzed synthesis of this compound based on a known procedure for a similar isomer:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Potential Product |

| 2-Fluorobenzaldehyde | 3-Fluorophenylboronic acid | Palladium Diacetate | Potassium Phosphate | Water/Methyl Cyclohexane | This compound |

| 3-Fluorobenzaldehyde | 2-Fluorophenylboronic acid | Palladium Diacetate | Potassium Phosphate | Water/Methyl Cyclohexane | This compound |

Other Synthetic Strategies

Beyond Friedel-Crafts acylation and palladium-catalyzed reactions, other synthetic methodologies can be considered for the preparation of this compound. One such approach involves the use of Grignard reagents.

The reaction of a Grignard reagent with an aldehyde or a derivative like a Weinreb amide is a classic method for ketone synthesis. To synthesize this compound, one could envision the reaction of a 2-fluorophenyl Grignard reagent (2-FC₆H₄MgBr) with 3-fluorobenzaldehyde, followed by oxidation of the resulting secondary alcohol. Alternatively, the Grignard reagent could react with a 3-fluorobenzoyl derivative.

For example, the synthesis of 2,4'-difluorobenzophenone has been described via the reaction of 4-fluorophenylmagnesium bromide with o-fluorobenzoyl chloride. chemicalbook.com A similar strategy could be employed for the 2,3'-isomer by reacting 3-fluorophenylmagnesium bromide with 2-fluorobenzoyl chloride, or 2-fluorophenylmagnesium bromide with 3-fluorobenzoyl chloride.

These alternative routes may offer advantages in terms of regioselectivity compared to Friedel-Crafts acylation, as the coupling partners are pre-defined. However, the synthesis and handling of Grignard reagents require anhydrous conditions.

Direct Fluorination Techniques for Benzophenone Scaffolds

Direct fluorination of a pre-existing benzophenone molecule is a potential route to introduce fluorine atoms onto the aromatic rings. This approach can involve electrophilic fluorinating agents like Selectfluor, which are capable of C-H bond fluorination under specific conditions, such as photochemical activation. mdpi.comchemrxiv.org For instance, aryl alkyl ketones can be fluorinated at the benzylic position under UV-A irradiation using Selectfluor-based reagents, even without a catalyst. chemrxiv.org However, controlling the regioselectivity to achieve a specific isomer like this compound on the aromatic rings via direct C-H activation is a significant challenge.

Another strategy involves nucleophilic aromatic substitution (SNAr), where a leaving group on a highly activated aromatic ring is displaced by a fluoride (B91410) ion. nih.govnih.govwikipedia.orgchemistrysteps.com This method is most effective when strong electron-withdrawing groups are present to activate the ring for nucleophilic attack. wikipedia.orgchemistrysteps.com For example, a highly fluorinated compound like bis(2,4,5-trifluorophenyl)methanone can undergo sequential SNAr reactions where other nucleophiles replace fluorine atoms, demonstrating the principle of substitution on the fluorinated rings. nih.govnih.gov While direct fluorination of the benzophenone aromatic core is less common for targeted synthesis of specific isomers, these related techniques form the basis of modern fluorination chemistry.

Cross-Coupling Reactions Utilizing Aryl Halides

Cross-coupling reactions are a cornerstone for the synthesis of unsymmetrical diaryl ketones like this compound. These methods involve the catalyzed formation of a carbon-carbon bond between two different aryl partners.

Friedel-Crafts Acylation: A classic and widely used method is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, one could react 2-fluorobenzoyl chloride with fluorobenzene. However, a significant challenge in the Friedel-Crafts acylation of substituted benzenes is controlling the position of the incoming acyl group, which can lead to a mixture of isomers. nbinno.compatsnap.com For example, the acylation of fluorobenzene with p-fluorobenzoyl chloride predominantly yields the 4,4'-isomer. nbinno.com

Grignard Reactions: A more regiochemically controlled approach utilizes Grignard reagents. mnstate.eduwikipedia.orgadichemistry.comumkc.edu This method involves the reaction of an aryl magnesium halide (a Grignard reagent) with an acyl chloride. The synthesis of this compound could be achieved by reacting 3-fluorophenylmagnesium bromide with 2-fluorobenzoyl chloride. An analogous synthesis for the 2,4'-isomer has been demonstrated by reacting 4-fluorophenylmagnesium bromide with 2-fluorobenzoyl chloride. chemicalbook.com The reaction requires anhydrous conditions as Grignard reagents are highly reactive towards water. wikipedia.orgadichemistry.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an arylboronic acid and an aryl halide or triflate. nih.govbohrium.comnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. bohrium.com The synthesis of this compound would involve coupling 2-fluorophenylboronic acid with 3-fluorobenzoyl chloride (or vice versa with appropriate reactants) in the presence of a palladium catalyst and a base. This method offers excellent control over the formation of the desired isomer.

Condensation Reactions Involving Fluorinated Benzaldehydes and Phenylboronic Acids

An alternative to traditional cross-coupling methods is the condensation reaction between a fluorinated benzaldehyde (B42025) and a phenylboronic acid. This approach builds the benzophenone core through a different bond-forming strategy. A documented example is the synthesis of 2,4'-difluorobenzophenone, which was achieved by reacting 2-fluorobenzaldehyde with 4-fluorophenylboronic acid. chemicalbook.com The reaction was performed in a mixture of methyl cyclohexane and water, using palladium acetate (B1210297) as the catalyst and potassium phosphate as the base, and heating to reflux for 8 hours, resulting in a 98% yield. chemicalbook.com This methodology provides a direct and high-yielding precedent for the synthesis of this compound by using the corresponding 2-fluorobenzaldehyde and 3-fluorophenylboronic acid.

Synthesis of Related Difluorophenyl Methanones

The chemical literature provides numerous examples for the synthesis of various difluorobenzophenone isomers, which serve as valuable procedural models for synthesizing the 2,3'- target. These methods highlight the adaptability of common synthetic strategies.

| Isomer | Reactant 1 | Reactant 2 | Method | Catalyst/Reagents | Reference(s) |

| 2,4'-Difluorobenzophenone | 2-Fluorobenzoyl chloride | Fluorobenzene | Friedel-Crafts Acylation | AlCl₃ | google.com |

| 2,4'-Difluorobenzophenone | 2-Fluorobenzoyl chloride | 4-Fluorophenylmagnesium bromide | Grignard Reaction | Mg, ether | chemicalbook.com |

| 2,4'-Difluorobenzophenone | 2-Fluorobenzaldehyde | 4-Fluorophenylboronic acid | Condensation/Coupling | Pd(OAc)₂, K₃PO₄ | chemicalbook.com |

| 4,4'-Difluorobenzophenone | p-Fluorobenzoyl chloride | Fluorobenzene | Friedel-Crafts Acylation | AlCl₃ | nbinno.compatsnap.com |

| 4,4'-Difluorobenzophenone | p-Fluorotoluene | (via oxidation & chlorination) | Condensation | AlCl₃ | patsnap.comgoogle.com |

| Bis(2,4,5-trifluorophenyl)methanone | 2,4,5-Trifluorobenzaldehyde | 1-Bromo-2,4,5-trifluorobenzene | Grignard, then Oxidation | Mg, then oxidant | nih.govnih.gov |

These examples demonstrate that Friedel-Crafts, Grignard, and palladium-catalyzed coupling reactions are robust and versatile methods for accessing a wide range of difluorobenzophenone structures.

Optimization of Synthesis and Purification for High Purity

Achieving high purity in the synthesis of this compound is critical, particularly for applications in materials science and pharmaceuticals where impurities can significantly impact performance and safety. This requires careful optimization of reaction conditions to maximize yield and minimize side products, followed by efficient purification techniques.

Process Optimization for Efficient Yields

The optimization of a synthetic process involves systematically adjusting various reaction parameters to find the conditions that provide the best balance of reaction rate, yield, and purity. Key parameters that are typically optimized include:

Catalyst and Reagents: The choice and amount of catalyst (e.g., Lewis acids for Friedel-Crafts or palladium complexes for cross-coupling) and reagents can dramatically affect the outcome. For instance, in the synthesis of 4,4'-difluorobenzophenone, an optimized route starting from p-fluorotoluene was developed to meet the high purity requirements for producing polyetheretherketone (PEEK). google.com

Solvent: The solvent can influence the solubility of reactants, reaction rate, and even the reaction pathway. A patent for the preparation of high-purity 2,4'-difluorobenzophenone highlights the use of various solvents such as fluorobenzene, dichloromethane, and n-hexane during the synthesis process. google.com

Temperature and Reaction Time: These parameters are interdependent and crucial for ensuring the reaction goes to completion while minimizing the formation of degradation products or side-products. For example, Friedel-Crafts acylations are often started at low temperatures (0-5 °C) and then may be heated to complete the reaction. patsnap.comchemguide.co.uk Optimization studies for other complex syntheses have shown that reducing reaction times from 20 hours to 4 hours can be achieved without significantly impacting conversion and selectivity.

Reactant Stoichiometry: The molar ratio of the reactants is adjusted to ensure the complete consumption of a key starting material and to drive the reaction towards the desired product. In a reported synthesis of 2,4'-difluorobenzophenone, a 1.5 equivalent of the Grignard reagent was used relative to the acyl chloride. chemicalbook.com

By carefully controlling these variables, synthetic routes can be made more efficient, cost-effective, and environmentally friendly, making them suitable for industrial-scale production. google.comgoogle.com

Recrystallization Techniques for Purity Enhancement

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. pitt.edu The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.

For difluorobenzophenone isomers, several recrystallization protocols have been established to achieve high purity:

Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A patent for purifying 2,4'-difluorobenzophenone lists a variety of effective recrystallization solvents, including mixtures of alcohols (methanol, ethanol, isopropanol) with water, as well as petroleum ether, methyl tertiary butyl ether (MTBE), tetrahydrofuran (B95107) (THF), or n-hexane. google.com

Procedure: The process typically involves dissolving the crude product in the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to promote the growth of large, pure crystals. Once crystallization is complete, the crystals are isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. umkc.edu

Specific Examples:

4,4'-Difluorobenzophenone has been successfully recrystallized from methanol to achieve a purity of 99.9%. patsnap.com

In another procedure, 4,4'-difluorobenzophenone was purified by recrystallization from a mixture of acetic acid and water.

The synthesis of triphenylmethanol, a related ketone reaction product, involves a final recrystallization step from ethanol. umkc.edu

The effectiveness of recrystallization makes it an essential final step in synthetic sequences to obtain difluorobenzophenones that meet the stringent purity standards required for advanced applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSFZMOEFGUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206865 | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-11-0 | |

| Record name | (2-Fluorophenyl)(3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Difluorobenzophenone and Its Derivatives

Purification and Isolation

Following the synthesis of 2,3'-Difluorobenzophenone and its derivatives, chromatographic methods are frequently employed to isolate the target compound from unreacted starting materials, byproducts, and other impurities. Column chromatography, particularly flash column chromatography, stands out as a prevalent and effective technique for the purification of fluorinated benzophenones on a laboratory scale. core.ac.ukrochester.edu This method relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents).

The selection of the stationary and mobile phases is critical for achieving efficient separation. For compounds in the benzophenone (B1666685) family, silica gel is the most commonly used stationary phase due to its polarity and effectiveness in separating moderately polar compounds.

The mobile phase, or eluent, is chosen based on the polarity of the target compound to ensure an appropriate retention factor (Rƒ) and good separation from impurities. For fluorinated benzophenones and related structures, non-polar to moderately polar solvent systems are typical. A common strategy involves using a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (CH₂Cl₂). The polarity of the eluent is fine-tuned by adjusting the ratio of the solvents to achieve optimal separation.

In the synthesis of various fluorinated benzophenone derivatives, column chromatography is a standard final step. core.ac.uk For instance, after certain synthetic reactions, crude products containing fluorinated benzophenone cores can be purified using a mobile phase of 5% ethyl acetate in hexanes. core.ac.uk For more polar derivatives, such as those resulting from subsequent reactions to form acridones, a gradient elution might be employed, starting with a less polar solvent and gradually increasing the polarity. An example of such a system is a gradient of 0% to 3% methanol (B129727) (MeOH) in dichloromethane. core.ac.uk

The general procedure involves dissolving the crude product in a minimal amount of a suitable solvent and adsorbing it onto the stationary phase at the top of the column. The eluent is then passed through the column, and the separated components are collected in fractions. Thin-layer chromatography (TLC) is typically used to monitor the progress of the separation and to identify the fractions containing the purified product.

The following table summarizes chromatographic conditions reported for the purification of various fluorinated benzophenone derivatives and related fluorinated aromatic compounds. While specific parameters for this compound are not extensively detailed in readily available literature, these examples provide representative methodologies for this class of compounds.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Fluorinated Benzophenone Precursors | Silica Gel | 5% Ethyl Acetate in Hexanes | core.ac.uk |

| Fluorinated Dimethoxyacridones (from Benzophenones) | Silica Gel | 0% to 3% Methanol in Dichloromethane (Gradient) | core.ac.uk |

| 2,3-Difluorohydroquinone | Silica Gel | Hexane - Ethyl Ether (8:2 and 7:3) | ucla.edu |

| (2-Fluorophenyl)(4-fluorophenyl)methanone | Not specified | Not specified, but purification by column chromatography is noted. | chemicalbook.com |

Reactivity and Reaction Mechanisms of 2,3 Difluorobenzophenone

Carbon-Hydrogen (C-H) Activation Studies

The activation of C-H bonds, once considered unreactive, has become a cornerstone of modern synthetic chemistry. In the context of fluorinated aromatic ketones, the carbonyl group can act as an effective anchor, directing a transition metal catalyst to a nearby C-H bond. whiterose.ac.uk

Transition metal complexes, particularly those of late transition metals with occupied d shells (d6–d10), are versatile in facilitating C-H activation. whiterose.ac.uk Studies on 2,4'-difluorobenzophenone (B154369), a structural isomer of 2,3'-difluorobenzophenone, have shown that cobalt complexes can effectively promote C-H activation. When reacted with CoMe(PMe3)4, 2,4'-difluorobenzophenone undergoes cyclometalation, where the cobalt center activates an ortho C-H bond on the non-fluorinated phenyl ring, leading to the formation of a stable metallacycle. rsc.orgwhiterose.ac.uk This reaction proceeds with the evolution of methane and yields the C-H activation product in good yield, demonstrating the thermodynamic favorability of the process. whiterose.ac.uk The carbonyl oxygen acts as an internal directing group, coordinating to the cobalt center and positioning it for the intramolecular C-H bond cleavage.

Theoretical studies, primarily using Density Functional Theory (DFT), have elucidated the step-by-step mechanism of C-H activation in fluorinated benzophenones. For 2,4'-difluorobenzophenone reacting with a Co(I) methyl complex, the proposed pathway involves several key stages. rsc.org Initially, the ketone substrate coordinates to the cobalt center through its carbonyl group. This is followed by the oxidative addition of the ortho C-H bond to the metal. This step proceeds through a three-center transition state, forming a cobalt(III) hydride intermediate. rsc.org Subsequent reductive elimination of methane from this intermediate yields the final cyclometalated cobalt(III) product. rsc.org Computational analysis of a related substrate, 2,6-difluorobenzophenone imine reacting with CoMe(PMe3)4, shows that the C-H activation product is favored over the C-F activation product. rsc.org

The selectivity of C-H activation is governed by both kinetic and thermodynamic factors. acs.org DFT calculations provide insight into the energetic landscape of the reaction pathway. For the reaction of 2,4'-difluorobenzophenone, two ortho C-H bonds are available for activation: one on the fluorinated ring (C-H2) and one on the non-fluorinated ring (C-H1). rsc.org The calculations reveal that the activation barrier for cleaving the C-H1 bond is lower by 2.0 kcal/mol compared to the C-H2 bond. rsc.org This kinetic preference aligns with experimental observations where the C-H activation product is formed exclusively on the non-fluorinated ring. rsc.orgwhiterose.ac.uk The directing group's mediation plays a crucial role but does not necessarily lower the absolute free-energy barrier of C-H activation compared to an undirected reaction. rsc.org

| Activation Pathway | Description | Relative Energy Barrier (kcal/mol) |

|---|---|---|

| C-H1 Activation | Activation of the C-H bond on the non-fluorinated phenyl ring. | Lower Barrier |

| C-H2 Activation | Activation of the C-H bond on the 3'-fluorophenyl ring. | Higher Barrier (by 2.0 kcal/mol) |

Carbon-Fluorine (C-F) Activation Studies

The C-F bond is the strongest single bond to carbon, making its selective activation a significant chemical challenge. acs.org However, under appropriate conditions, transition metal complexes can cleave this robust bond, often through an oxidative addition mechanism.

Mechanistic studies on fluorinated benzophenones reveal a viable pathway for C-F activation that competes with C-H activation. rsc.org Using 2,6-difluorobenzophenone as a model, DFT calculations show that the reaction with a Co(I) complex can proceed via C-F oxidative addition. rsc.org The process begins with the coordination of the carbonyl group to the cobalt center. Subsequently, the metal inserts into the ortho C-F bond, passing through a transition state to form a cobalt(III)-fluoride complex. rsc.org This C-F cyclometalation intermediate can then be converted to the final observed product. rsc.org The feasibility of this pathway is highly sensitive to the electronic properties of both the substrate and the metal catalyst. whiterose.ac.uk For instance, using a zero-valent cobalt activator, Co(PMe3)4, with 2,6-difluorobenzophenone imine favors the C-F activation product. rsc.org

The competition between C-H and C-F activation is a central theme in the reactivity of hydrofluorocarbons. acs.orgwhiterose.ac.uk Both kinetic and thermodynamic parameters dictate the reaction outcome. While C-F bonds are stronger than C-H bonds, the formation of a strong metal-fluoride bond can make C-F activation more thermodynamically favorable in many cases. acs.orgnih.gov

In the case of fluorinated benzophenones reacting with cobalt complexes, the selectivity is nuanced and depends critically on the substrate's fluorine substitution pattern and the oxidation state of the cobalt activator. rsc.org

Substrate Effect : For 2,4'-difluorobenzophenone, which has only one fluorine atom ortho to the carbonyl group, C-H activation is strongly preferred both kinetically and experimentally. rsc.orgwhiterose.ac.uk The absence of a second ortho-fluorine atom appears to make C-F activation more difficult. rsc.org

Activator Effect : The oxidation state of the metal center is crucial. Theoretical studies on 2,6-difluorobenzophenone imine show that a zero-valent activator, Co(PMe3)4, leads to the C-F activation product, whereas a monovalent activator, CoMe(PMe3)4, results in the C-H activation product. rsc.org This highlights how tuning the electronic properties of the catalyst can steer the reaction down a specific pathway.

The following table summarizes the calculated energy barriers for the competing pathways in the reaction of 2,6-difluorobenzophenone with a Co(I) methyl complex, illustrating the subtle energy differences that determine the reaction's selectivity. rsc.org

| Pathway | Description | Calculated Barrier (kcal/mol) | Outcome |

|---|---|---|---|

| C-H Activation | Oxidative addition of the ortho C-H bond. | 12.6 | Both pathways are calculated to be viable, indicating a competitive scenario. |

| C-F Activation | Oxidative addition of the ortho C-F bond. | 11.6 |

These findings demonstrate that for fluorinated ketones like this compound and its isomers, the outcome of transition metal-mediated reactions is a delicate balance between C-H and C-F activation, influenced by substrate structure, catalyst choice, and reaction conditions. rsc.orgwhiterose.ac.uk

Influence of Substrate Configuration on C-F Activation

The configuration of substituents on the aromatic rings of this compound plays a critical role in the activation of its carbon-fluorine (C-F) bonds, particularly in reactions involving transition metal complexes. The molecule's asymmetry, with one fluorine atom ortho to the carbonyl group (on the '2' position) and the other meta (on the '3'' position), results in distinct electronic environments for the two C-F bonds.

C-F activation is a process where a metal center cleaves the strong C-F bond, typically through oxidative addition. The feasibility and regioselectivity of this process are influenced by factors including bond dissociation energy and the electronic properties of the carbon atom. In fluoroaromatics, C-H bond activation can often compete with C-F activation, and the presence of fluorine substituents can direct the site of C-H activation, an influence often referred to as the "ortho-fluorine effect". whiterose.ac.ukresearchgate.net

For this compound, the fluorine at the 2-position is on a carbon atom that is significantly more electron-deficient than the carbon at the 3'-position. This is due to the combined electron-withdrawing inductive and resonance effects of the adjacent carbonyl group. Electron-deficient C-F bonds are generally more susceptible to oxidative addition by electron-rich, low-valent metal centers. Therefore, it is anticipated that selective C-F activation would preferentially occur at the 2-position over the 3'-position.

Table 1: Positional Effects on C-F Bond Activation in this compound

| Position | Substituent | Electronic Effect of Carbonyl | Predicted C-F Activation Susceptibility |

| C-2 | Fluorine | Strong electron-withdrawal (ortho) | Higher |

| C-3' | Fluorine | Weaker electron-withdrawal (meta) | Lower |

Research on related compounds, such as ortho-difluorobenzene, has shown that selective C-F activation can be achieved, highlighting that the specific positioning of fluorine atoms dictates reactivity. mdpi.com While direct studies on this compound are limited, the established principles of transition metal-mediated C-F activation strongly suggest that the substrate's unique configuration would lead to regioselective reactions at the more electronically activated C-F bond ortho to the carbonyl group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated aromatic ketones. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com The subsequent departure of the leaving group restores the aromaticity of the ring.

Role of Fluorine Electronegativity in Reactivity

In SNAr reactions, the reactivity of aryl halides follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. stackexchange.com

Fluorine's high electronegativity plays a dual role:

Inductive Withdrawal: It strongly withdraws electron density from the attached carbon atom, creating a significant partial positive charge and making it a prime target for nucleophilic attack. wyzant.com

Stabilization of Intermediate: It helps to stabilize the negative charge of the intermediate Meisenheimer complex through its strong inductive effect. stackexchange.com

In this compound, the reactivity of the two fluorine atoms is vastly different. The fluorine at the 2-position is strongly activated by the powerful electron-withdrawing carbonyl group, which can delocalize the negative charge of the Meisenheimer complex through resonance. The fluorine at the 3'-position is not in an ortho or para position relative to the carbonyl group, and thus lacks this resonance stabilization, making it significantly less reactive towards nucleophiles. chemistrysteps.com

Application in Poly(aryl ether ketone) (PAEK) Synthesis

Poly(aryl ether ketone)s (PAEKs) are high-performance thermoplastics synthesized via nucleophilic aromatic substitution polymerization. The standard monomer for this process is 4,4'-difluorobenzophenone (B49673), where both fluorine atoms are in the para position and are thus highly activated by the central carbonyl group. google.comgoogle.com This symmetrical activation allows for the reliable formation of high molecular weight linear polymers when reacted with bisphenolate nucleophiles. google.com

This compound is generally not used as a monomer for the synthesis of high molecular weight PAEKs. The disparity in the reactivity of its two fluorine atoms prevents efficient polymerization. The highly reactive 2-fluoro group would readily undergo substitution, but the unactivated 3'-fluoro group would not, effectively acting as a chain terminator. This would result in the formation of only low molecular weight oligomers. While isomers like 2,4-difluorobenzophenone and 3,5-difluorobenzophenone (B68835) have been investigated for creating PEEK analogues with different properties, the mono-functional nature of the 3'-position in this compound makes it unsuitable as a difunctional monomer for chain extension. core.ac.uk

Detailed Reaction Mechanisms in Polymerization

The synthesis of PAEKs is a step-growth polymerization that proceeds through a well-established SNAr mechanism. The key steps, illustrated for a generic activated difluorobenzophenone monomer, are:

Deprotonation: A bisphenol monomer (e.g., hydroquinone) is deprotonated by a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent (e.g., diphenyl sulfone or NMP) to form a more potent bisphenolate nucleophile. google.comacsgcipr.org

Nucleophilic Attack: The bisphenolate attacks an electron-deficient carbon atom of the activated difluorobenzophenone monomer (e.g., the C-4 position in 4,4'-difluorobenzophenone). This forms a negatively charged Meisenheimer intermediate, where the charge is delocalized across the aromatic ring and the carbonyl group. acsgcipr.org

Elimination and Aromaticity Restoration: The intermediate eliminates a fluoride (B91410) ion (F⁻) as the leaving group, restoring the aromaticity of the ring and forming an aryl ether bond.

Chain Propagation: This process repeats at the other end of the monomer units, extending the polymer chain to high molecular weights.

For this compound, this mechanism is only efficient at the activated 2-position. The carbon at the 3'-position is not sufficiently electron-deficient to be readily attacked by the bisphenolate nucleophile, as resonance stabilization of the potential Meisenheimer complex is not possible. Consequently, the polymerization process cannot propagate past the first substitution, halting chain growth.

Other Significant Chemical Transformations

Electrophilic Aromatic Substitution for Functionalization

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. uci.edu In this compound, the directing effects of the carbonyl and fluorine substituents are complex and must be considered for each ring.

The Benzoyl Ring (containing the 2-fluoro substituent):

Carbonyl Group: This is a powerful deactivating group that directs incoming electrophiles to the meta positions (C-3 and C-5). rsc.org

Fluorine Atom: Halogens are deactivating but are ortho, para directors. libretexts.org The 2-fluoro group directs incoming electrophiles to the C-3 (ortho) and C-5 (para) positions.

Outcome: In this ring, the directing effects of both the carbonyl and the fluorine group are aligned and reinforce each other. Therefore, electrophilic substitution (e.g., nitration) is strongly predicted to occur at the C-3 or C-5 positions.

The 3'-Fluorophenyl Ring (containing the 3'-fluoro substituent):

Carbonyl Group: The deactivating carbonyl group directs incoming electrophiles to the meta positions on this ring as well (C-3' and C-5').

Fluorine Atom: The 3'-fluoro group directs incoming electrophiles to its ortho positions (C-2' and C-4') and its para position (C-6').

Outcome: The directing effects on this ring are in conflict. The carbonyl group deactivates all positions but most strongly deactivates the ortho and para positions, favoring meta substitution. The fluorine atom also deactivates but directs ortho/para. When such conflicts arise between two deactivating groups, the reaction is generally slow and may yield a mixture of products. However, substitution is most likely to occur on the other ring where the directing effects are cooperative. If substitution does occur on this ring, it would likely favor the positions least deactivated, making a precise prediction difficult without experimental data.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Position | Directing Effect of Carbonyl | Directing Effect of Fluorine | Predicted Outcome |

| Benzoyl | C-3 | meta | ortho | Favorable |

| C-5 | meta | para | Favorable | |

| 3'-Fluorophenyl | C-2' | ortho (unfavored) | ortho | Conflicting |

| C-4' | para (unfavored) | ortho | Conflicting | |

| C-5' | meta | - | Conflicting | |

| C-6' | ortho (unfavored) | para | Conflicting |

McMurry Reaction Applications

The McMurry reaction is a powerful method in organic synthesis for the reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent. dntb.gov.uawikipedia.org In a typical reaction, a benzophenone (B1666685) derivative would be expected to undergo homodimerization to yield a tetraphenylethylene derivative. The established mechanism involves two main steps: the formation of a pinacolate (1,2-diolate) complex via single-electron transfer from the titanium species to the carbonyl groups, followed by the deoxygenation of the pinacolate by the oxophilic titanium to furnish the final alkene. wikipedia.orgnih.gov

However, research into the McMurry reaction of α-fluorinated benzophenones, a class to which this compound belongs, has revealed a significant deviation from this expected pathway. nih.govresearchgate.net Instead of the anticipated alkene formation, these substrates undergo an unusual fusion reaction, leading to the formation of 9,10-diphenylanthracene derivatives. nih.gov This remarkable transformation is predicated on the cleavage of the highly stable aromatic carbon-fluorine (C-F) bond under the mild, reductive conditions of the McMurry reaction. nih.govresearchgate.net

The proposed domino-like fusion mechanism for α-fluorinated benzophenones, such as 2,6-difluorobenzophenone, is initiated by the standard pinacol coupling. However, the subsequent steps diverge dramatically. The presence of the ortho-fluorine substituent facilitates an intramolecular nucleophilic attack, ultimately leading to a cascade of reactions that includes C-F bond scission and C-C bond formation, resulting in the construction of the anthracene core. nih.gov This fluorine-promoted benzophenone fusion highlights a unique reactivity pattern where the fluorine atom, typically considered a stable substituent, actively participates in and directs the course of the reaction. nih.govresearchgate.net

Table 1: Comparison of McMurry Reaction Outcomes

| Starting Material | Expected Product (Standard Pathway) | Observed Product (Unusual Fusion) | Key Feature |

| Benzophenone | Tetraphenylethylene | Not Observed | Standard alkene coupling wikipedia.org |

| α-Fluorinated Benzophenones (e.g., this compound) | Substituted Tetraphenylethylene | 9,10-Diphenylanthracene Derivative | C-F bond cleavage and molecular fusion nih.gov |

Hydrosilylation Reactions

Hydrosilylation of ketones is a widely used reduction method that converts the carbonyl group into a secondary alcohol, which is subsequently trapped as a silyl ether. mdpi.com The reaction typically employs a silane (such as R₃SiH) in the presence of a transition metal catalyst, most commonly one based on rhodium. nih.govacs.org This transformation provides an efficient route to protected alcohols.

For a substrate like this compound, the reaction involves the addition of a silicon hydride (Si-H) bond across the carbon-oxygen double bond (C=O) of the ketone. While multiple mechanistic pathways have been explored computationally, a common route in rhodium-catalyzed hydrosilylation involves the oxidative addition of the silane to the Rh(I) catalyst, creating a rhodium(III)-hydrido-silyl intermediate. nih.govacs.org The ketone coordinates to this active species, and subsequent insertion of the carbonyl group into the rhodium-hydride bond (or rhodium-silyl bond) occurs. acs.org Reductive elimination then yields the silyl ether product and regenerates the active catalyst. acs.org

Table 2: Key Steps in a General Rhodium-Catalyzed Ketone Hydrosilylation

| Step | Process | Description |

| 1 | Catalyst Activation / Oxidative Addition | The silane (R₃SiH) reacts with the Rh(I) catalyst to form a Rh(III)-hydrido-silyl species. nih.gov |

| 2 | Substrate Coordination | The ketone (this compound) coordinates to the activated rhodium complex. nih.gov |

| 3 | Migratory Insertion | The C=O bond inserts into the Rh-H bond, forming a rhodium-alkoxide intermediate. acs.org |

| 4 | Reductive Elimination | The silyl group is transferred to the oxygen, releasing the silyl ether product and regenerating the Rh(I) catalyst. acs.org |

Gem-Difluorination of Benzophenones

The conversion of a carbonyl group into a geminal difluoride (a CF₂ group) is a valuable transformation in medicinal and materials chemistry, as the difluoromethylene unit can serve as a stable mimic of a carbonyl group or ether oxygen. wikipedia.org This deoxygenative fluorination can be effectively applied to benzophenone derivatives, including this compound.

The most common reagents for this direct transformation are aminosulfuranes, particularly diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). wikipedia.orgsci-hub.sesigmaaldrich.com When a ketone like this compound is treated with DAST or Deoxo-Fluor, the carbonyl oxygen is replaced by two fluorine atoms to yield the corresponding difluorodiphenylmethane derivative. researchgate.net

The mechanism of this reaction is analogous to that of alcohol fluorination. wikipedia.org It begins with the attack of the carbonyl oxygen onto the sulfur atom of the aminosulfurane reagent. This is followed by the elimination of an intermediate species and the sequential nucleophilic attack of fluoride ions at the carbocationic center where the oxygen was formerly located. wikipedia.orgnih.gov The reaction effectively transforms the C=O double bond into two new C-F single bonds. This method is highly effective for converting diaryl ketones into their corresponding gem-difluorides. sci-hub.se

Table 3: Reagents for Gem-Difluorination of Benzophenones

| Reagent Name | Acronym/Trade Name | Key Characteristics |

| Diethylaminosulfur trifluoride | DAST | A widely used, versatile fluorinating agent for converting ketones to gem-difluorides. sigmaaldrich.com |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | A more thermally stable alternative to DAST with similar or sometimes better reactivity. sci-hub.se |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2,3'-Difluorobenzophenone. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to describe the electronic wavefunctions.

Molecular Conformation and Optimized Structures

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this would involve calculating the potential energy surface by rotating the two fluorophenyl rings around the central carbonyl group. This analysis would identify the lowest-energy conformer(s) and provide precise data on bond lengths, bond angles, and dihedral angles. Such studies on related difluorobenzaldehydes have shown that different rotational isomers (rotomers) can exist with varying relative energies. A similar analysis for this compound would reveal its preferred spatial orientation.

Vibrational and Electronic Transition Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated vibrational mode can be assigned to a specific type of atomic motion, aiding in the detailed understanding of the molecule's dynamics.

Electronic transition analysis, typically performed using Time-Dependent DFT (TD-DFT), provides information about the molecule's excited states. This analysis is key to understanding the molecule's UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax), and identifying the nature of the electronic transitions, such as n → π* or π → π* transitions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. FMO analysis for this compound would provide these energy values and visualize the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Interactive Data Table: Illustrative Frontier Molecular Orbital Data

Note: The following table is an illustrative example of how FMO data would be presented. Specific calculated values for this compound are not available in the searched literature.

| Parameter | Calculated Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap (ΔE) | Data not available | eV |

Thermochemical Data and Reaction Energies

DFT calculations can also be used to predict various thermochemical properties of a molecule in its standard state (e.g., 298.15 K and 1 atm). These properties include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). This data is valuable for understanding the thermodynamic stability of the compound and for calculating the energetics of chemical reactions in which it might participate.

Quantum Chemical Calculations for Spectroscopic Interpretations

Quantum chemical calculations are essential for the accurate interpretation of experimental spectra. By simulating spectra computationally, researchers can assign experimental peaks to specific molecular phenomena.

Prediction of Spectroscopic Data (e.g., IR, Raman, UV)

Theoretical calculations provide a powerful tool for predicting the spectroscopic signatures of a molecule.

IR and Raman Spectra: Based on the calculated vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. Comparing these simulated spectra with experimental ones allows for a definitive assignment of the observed vibrational bands.

UV-Vis Spectrum: TD-DFT calculations yield the vertical excitation energies and oscillator strengths for electronic transitions. This information is used to simulate the UV-Vis absorption spectrum, predicting the absorption wavelengths and relative intensities of the electronic bands, which is crucial for identifying the compound and understanding its photophysical properties.

Interactive Data Table: Illustrative Predicted Spectroscopic Data

Note: This table illustrates the typical format for presenting predicted spectroscopic data. Specific calculated values for this compound are not available in the searched literature.

| Spectrum Type | Predicted Peak/Wavelength (λmax) | Assignment |

| IR | Data not available | C=O stretch |

| IR | Data not available | C-F stretch |

| Raman | Data not available | Aromatic C-C stretch |

| UV-Vis | Data not available | π → π* transition |

| UV-Vis | Data not available | n → π* transition |

Detailed Computational and Theoretical Studies on this compound Remain Limited

Despite significant interest in the physicochemical properties of fluorinated benzophenones for applications in materials science and medicinal chemistry, a comprehensive analysis of the existing scientific literature reveals a notable gap in detailed computational and theoretical research specifically for the this compound isomer.

While general information, such as its chemical formula (C₁₃H₈F₂O) and CAS number (208173-20-0), is available, in-depth computational studies focusing on its vibrational modes, reaction mechanisms, and the specific influence of its unique substitution pattern on reactivity are not extensively documented in publicly accessible research. stenutz.euapolloscientific.co.uk

Theoretical investigations are crucial for understanding the nuanced behavior of molecules. Methodologies such as the analysis of Total Energy Distribution (TED) or Potential Energy Distribution (PED) are standard for assigning vibrational spectra, providing insights into the contributions of different internal coordinates to each vibrational mode. scispace.com Similarly, theoretical modeling of reaction mechanisms, including the analysis of energy barriers and transition states, is vital for predicting chemical reactivity and designing synthetic pathways.

For related difluorobenzophenone isomers and other fluorinated aromatic compounds, such computational studies have been performed. For instance, research on other isomers has explored reaction pathways like cyclometalation, analyzing energy barriers and the preference for C-H versus C-F bond activation. These studies highlight how the position of the fluorine atoms significantly influences the electronic and steric environment of the molecule, thereby dictating its reactivity. However, direct and specific data for the this compound isomer on these advanced computational topics is not presently available in the surveyed literature.

The scientific community relies on such detailed theoretical work to build a complete picture of structure-property relationships. The absence of specific research on the computational chemistry of this compound indicates a potential area for future investigation to fully characterize this compound and compare its properties to its more thoroughly studied isomers.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of organic molecules. For fluorinated compounds like 2,3'-Difluorobenzophenone, ¹⁹F-NMR offers specific advantages for both qualitative and quantitative assessment.

Quantitative NMR (qNMR) has emerged as a powerful tool for determining the content and purity of organic substances, including fluorinated pharmaceuticals. The ¹⁹F nucleus is particularly well-suited for qNMR due to several advantageous properties. It has a high natural abundance (100%) and a high gyromagnetic ratio, leading to strong signal sensitivity. Furthermore, ¹⁹F-NMR spectra exhibit a very broad chemical shift range (approximately 500 ppm), which significantly reduces the likelihood of signal overlap, a common challenge in ¹H-NMR. This wide dispersion allows for the clear resolution of signals from different fluorine environments within a molecule and from various impurities.

The process of purity assessment via ¹⁹F-qNMR involves the use of a certified reference material (CRM) as an internal standard. The purity of the analyte is determined by comparing the integral of a specific resonance from the analyte with the integral of a resonance from the known-purity standard. For accurate quantification, experimental parameters must be carefully optimized, including the relaxation delay (D1), which should be set to 7-10 times the longest spin-lattice relaxation time (T1) of the nuclei being analyzed to ensure complete relaxation and accurate signal integration. The accuracy of this method can be very high, often with an error of less than 1%.

| Parameter/Feature | Description | Significance in Quantitative Analysis |

|---|---|---|

| Natural Abundance | ¹⁹F has 100% natural abundance. | Provides high sensitivity and strong signals without isotopic enrichment. |

| Chemical Shift Range | Approximately 500 ppm. | Minimizes signal overlap, allowing for clear distinction between analyte and impurity signals. |

| Relaxation Delay (D1) | Time delay before pulse acquisition, typically set to 7-10 times the T1 value. | Ensures full magnetization recovery, which is critical for accurate signal integration. |

| Internal Standard | A stable, certified reference material with a known purity and a non-interfering ¹⁹F signal. | Allows for precise calculation of the analyte's purity by comparing signal integrals. |

| Accuracy | Can achieve an error of less than 1%. | Provides a highly reliable and accurate method for purity determination. |

In kinetic studies monitored by NMR, an internal standard is crucial for accurate quantification of reactants, intermediates, and products over time. An ideal internal standard is a compound that is chemically inert under the reaction conditions, does not react with any species in the mixture, and has a resonance signal in a clear region of the spectrum.

This compound possesses properties that make it a suitable candidate for an internal standard, particularly in reactions involving other fluorinated compounds. Its two fluorine atoms would produce distinct signals in the ¹⁹F-NMR spectrum, away from many common fluorinated functional groups. Its chemical stability, characteristic of benzophenones, would ensure it does not interfere with the reaction being studied. By adding a known quantity of this compound to the reaction mixture, the concentration of other species can be determined by comparing their ¹⁹F signal integrals to the constant integral of the standard.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. These methods are essential for identifying functional groups and confirming molecular structure.

The analysis of vibrational modes allows for the assignment of specific absorption (IR) or scattering (Raman) bands to the stretching, bending, and torsional motions of the atoms. For a molecule like this compound, key vibrational modes include the C=O stretching of the ketone, C-F stretching, and various modes associated with the two phenyl rings (C-H stretching, C=C stretching, and ring deformation modes).

C=O Stretch: The carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹.

C-F Stretch: The carbon-fluorine stretching vibration is also characterized by a strong absorption in the IR spectrum, generally found in the 1100-1350 cm⁻¹ range.

Aromatic Ring Modes: The phenyl rings exhibit characteristic C=C stretching vibrations between 1450-1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹.

According to group theory selection rules, vibrational modes that cause a change in the molecular dipole moment are IR-active, while those that cause a change in polarizability are Raman-active. A comprehensive analysis often involves computational methods, such as Density Functional Theory (DFT), to calculate theoretical vibrational frequencies, which are then compared to experimental data to make definitive assignments.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| C=O Stretch | Ketone | 1650 - 1700 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1350 | Strong |

| C-H Bend (out-of-plane) | Aromatic Ring | 700 - 900 | Strong |

Recording vibrational spectra in different physical states (solid vs. vapor) can provide insight into intermolecular interactions. In the solid state (often measured using KBr pellets or Nujol mulls), spectral bands can be broadened or shifted compared to the vapor phase due to crystal lattice effects and intermolecular forces. In contrast, vapor phase spectra represent the molecule in an isolated state, free from these interactions, resulting in sharper and more defined rotational-vibrational bands. A vapor phase IR spectrum for this compound is available in the SpectraBase database, allowing for such a comparison. This comparison is valuable for distinguishing between intramolecular vibrations and effects arising from the condensed-phase environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption is characteristic of the chromophores present in the molecule. In this compound, the primary chromophore is the benzophenone (B1666685) core, which consists of a carbonyl group conjugated with two phenyl rings.

The UV-Vis spectrum of benzophenones typically displays two main absorption bands:

An intense band at a lower wavelength (around 250 nm), which is attributed to the π → π* electronic transition within the conjugated aromatic system.

A weaker, longer-wavelength band (around 330-350 nm), which corresponds to the n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

The positions and intensities of these bands can be influenced by substituents on the phenyl rings. The fluorine atoms on this compound, being electron-withdrawing groups, may cause a slight hypsochromic (blue) shift in the absorption maxima compared to the parent benzophenone molecule. The solvent used can also affect the spectrum, particularly the n → π* transition.

| Electronic Transition | Chromophore | Expected λmax Region (nm) | Typical Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Conjugated Phenyl-C=O System | ~ 250 - 260 | High (> 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl Group (C=O) | ~ 330 - 360 | Low (< 500 L mol⁻¹ cm⁻¹) |

Absorption Wavelength and Electronic Structure Elucidation

The electronic structure of benzophenones, including this compound, gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. The benzophenone scaffold is a conjugated system where the π-electrons of the two phenyl rings interact with the carbonyl (C=O) group. scialert.net This delocalization of π-electrons forms a molecular orbital that encompasses the entire molecule. scialert.net

The UV-Vis spectrum of benzophenone typically displays two primary absorption bands. scialert.net These are attributed to two main types of electronic transitions: the π→π* transition, which is generally of high intensity, and the n→π* transition, which is related to the non-bonding electrons of the carbonyl oxygen and is typically of lower intensity. scialert.netresearchgate.net The position and intensity of these bands are sensitive to the solvent environment. scialert.net For instance, in moving from a non-polar to a polar solvent, the n→π* transition often undergoes a hypsochromic (blue) shift, while the π→π* transition may experience a bathochromic (red) shift. scialert.net

The introduction of substituents, such as the fluorine atoms in this compound, significantly influences the electronic structure and, consequently, the absorption wavelengths. nih.gov Substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy required for electronic excitation. ufms.br The absorption bands observed for substituted benzophenones are often assigned to intramolecular charge transfer (ICT) transitions. nih.gov Elucidation of the electronic structure involves correlating these observed spectral features with the molecular orbitals involved in the transitions.

| Transition Type | Typical Wavelength Region (Benzophenone) | Nature of Transition | Influence of Fluorine Substituents |

|---|---|---|---|

| π→π | ~250 nm | High-intensity transition involving delocalized π-electrons across the aromatic system. | Can cause a bathochromic or hypsochromic shift depending on position and inductive/resonance effects. |

| n→π | ~340 nm | Low-intensity transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. Forbidden by symmetry but weakly allowed. | Typically experiences a hypsochromic (blue) shift due to the electron-withdrawing nature of fluorine. |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and analyze the electronic absorption spectra of molecules. nih.govaps.org It is routinely employed to calculate the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands observed experimentally. researchgate.netrsc.org This technique provides valuable insights into the nature of electronic transitions by identifying the specific molecular orbitals involved. rsc.org

For a molecule like this compound, TD-DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can model the UV-Vis spectrum. scialert.netrsc.org The output of a TD-DFT calculation includes the excitation energies (often in eV, which can be converted to wavelength in nm), the oscillator strengths (f), and the contributions of the molecular orbitals to each transition. researchgate.netstackexchange.com The oscillator strength is a theoretical measure of the intensity of an absorption band; transitions with a non-zero oscillator strength are considered "allowed" and are expected to be visible in the experimental spectrum. stackexchange.com By analyzing the orbitals involved (e.g., HOMO, LUMO), the character of the transition (e.g., n→π, π→π, or charge transfer) can be assigned. rsc.org

| Parameter | Description | Significance in TD-DFT Analysis |

|---|---|---|

| Excitation Energy (eV) | The energy difference between the ground and excited electronic states. | Corresponds to the position of the absorption maximum (λmax). Can be compared directly with experimental spectra. |

| Wavelength (nm) | The calculated wavelength of the electronic transition. | Provides a direct prediction of the UV-Vis absorption spectrum. |

| Oscillator Strength (f) | A dimensionless quantity that represents the theoretical probability of a specific electronic transition. | Predicts the intensity of an absorption band. A value greater than zero indicates an allowed transition. |

| Major Orbital Contributions | Identifies the primary molecular orbitals (e.g., HOMO-1, HOMO, LUMO, LUMO+1) involved in the transition. | Elucidates the nature of the transition (e.g., n→π, π→π, intramolecular charge transfer). |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for the structural analysis and quantification of organic compounds. It provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for monitoring the progress of chemical reactions, such as the synthesis or transformation of this compound. nih.govresearchgate.net

In a typical application for reaction monitoring, small aliquots of the reaction mixture are withdrawn at different time points. nih.gov These samples are then injected into the GC-MS system. The GC column separates the components of the mixture based on their volatility and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and detected.

The resulting chromatogram will show distinct peaks for reactants, intermediates, the this compound product, and any byproducts, each with a characteristic retention time. By integrating the area of these peaks, the relative concentration of each species can be determined over time. This allows for the calculation of reaction kinetics, conversion of reactants, and yield of the product. The mass spectrum of each peak provides unambiguous identification, confirming the structure of the product and helping to identify any unexpected side products. nih.gov For some benzophenones, a derivatization step may be employed to improve thermal stability and chromatographic behavior. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). ub.edu This precision is crucial for the unambiguous determination of a compound's elemental composition. While nominal mass spectrometry might not distinguish between compounds with the same integer mass, HRMS can differentiate between them based on their exact mass defects.

For this compound, the molecular formula is C₁₃H₈F₂O. Using the exact masses of the most abundant isotopes (C=12.000000, H=1.007825, F=18.998403, O=15.994915), the calculated monoisotopic mass is 218.05432 Da. An HRMS instrument, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, can measure the m/z of the molecular ion with sufficient accuracy to confirm this elemental composition. nih.govdtic.milnih.gov This capability is essential for confirming the identity of a newly synthesized compound or for identifying unknown fluorinated compounds in complex samples, as it provides a high degree of confidence in the assigned molecular formula. nih.govchromatographyonline.com

Other Advanced Analytical Methods